Benzenemethanamine, N-butyl-2,4-dichloro-
Description
Contextualization within Substituted Benzenemethanamines
Benzenemethanamine, N-butyl-2,4-dichloro- is a member of the substituted benzenemethanamine family. The parent compound, benzenemethanamine (also known as benzylamine), consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amino group (-NH2). embibe.com The term "substituted" indicates that one or more hydrogen atoms on the parent structure have been replaced by other atoms or functional groups. libretexts.orgasianscientist.com
In the case of Benzenemethanamine, N-butyl-2,4-dichloro-, the substitutions occur at three specific positions:
N-butyl: One hydrogen atom on the nitrogen of the amino group is replaced by a butyl group (-C4H9).
2,4-dichloro: Two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the second and fourth positions relative to the methanamine side chain.
These substitutions profoundly influence the molecule's properties. The presence of substituents on a benzene ring can alter the molecule's reactivity in electrophilic substitution reactions. libretexts.orglibretexts.org The N-butyl group, an alkyl substituent, increases the electron density on the nitrogen atom, affecting its basicity. The two chlorine atoms are electron-withdrawing groups, which decrease the electron density of the benzene ring and influence its reactivity. libretexts.org The specific positioning of these substituents creates a unique chemical entity with distinct steric and electronic properties compared to its parent compound or other substituted analogues. ontosight.aiontosight.ai
Classification as an Aromatic Amine Derivative
Amines are organic compounds formally derived from ammonia (B1221849) (NH3) by replacing one, two, or all three hydrogen atoms with alkyl or aryl groups. sundarbanmahavidyalaya.inncert.nic.in Benzenemethanamine, N-butyl-2,4-dichloro- falls under the classification of an aromatic amine derivative because its structure contains an aromatic ring. unacademy.com
The classification can be further refined based on the number of substituents on the nitrogen atom and the nature of its attachment to the aromatic ring.
| Classification Level | Category | Rationale |
| Primary/Secondary/Tertiary | Secondary (2°) Amine | The nitrogen atom is bonded to two carbon-containing groups (a benzyl group and a butyl group) and one hydrogen atom. sundarbanmahavidyalaya.in |
| Aromatic Type | Aryl Alkyl Amine | The nitrogen atom is not directly bonded to the aromatic ring but is attached to an alkyl group (the methylene (B1212753) bridge) which is, in turn, bonded to the ring. embibe.com |
This table details the specific classification of Benzenemethanamine, N-butyl-2,4-dichloro- within the amine family.
This distinction as an aryl alkyl amine is significant. In arylamines (like aniline), the nitrogen atom is directly bonded to the aromatic ring, allowing the nitrogen's lone pair of electrons to be delocalized into the ring system, which decreases the amine's basicity. unacademy.comvaia.com In aryl alkyl amines, the separation of the nitrogen atom from the ring by a methylene group prevents this direct conjugation, resulting in chemical properties that are more similar to those of aliphatic amines. embibe.com
Significance in Contemporary Organic Chemistry Research
The significance of Benzenemethanamine, N-butyl-2,4-dichloro- in modern organic chemistry lies primarily in its role as a synthetic intermediate and a scaffold for developing new molecules. ontosight.ai The unique combination of a dichlorinated aromatic ring, a secondary amine linkage, and a flexible butyl chain makes it a versatile building block. ontosight.ai
Research involving such compounds often explores their potential biological activities. ontosight.ai For instance, derivatives of substituted benzenemethanamines have been investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The synthesis of this compound, typically through the reaction of 2,4-dichlorobenzaldehyde (B42875) with butylamine (B146782) in the presence of a reducing agent, is a standard procedure in organic synthesis, allowing for the creation of a library of related compounds for further study. ontosight.ai
The structure is a valuable tool for medicinal chemists studying structure-activity relationships (SAR). By systematically modifying the substituents—for example, changing the position of the chlorine atoms, altering the length of the N-alkyl chain, or introducing other functional groups—researchers can probe how specific structural features contribute to a desired chemical or biological effect. This programmatic approach is fundamental to the discovery of new pharmaceuticals and agrochemicals. ontosight.aiasianscientist.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQMJPNRQQIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177233 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22704-59-2 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzenemethanamine, N Butyl 2,4 Dichloro
Precursor Synthesis and Strategies
The foundation for the synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- lies in the efficient construction of its chlorinated benzyl (B1604629) core. This typically begins with appropriately substituted toluene (B28343) or benzaldehyde (B42025) derivatives.
Synthesis of 2,4-Dichlorobenzaldehyde (B42875) and its Derivatives
2,4-Dichlorobenzaldehyde serves as a crucial starting material for one of the primary synthetic pathways. A common method for its preparation involves the oxidation of 2,4-dichlorotoluene (B165549). One approach utilizes a continuous oxidation process with hydrogen peroxide as the oxidant, acetic acid as the solvent, and a catalyst system composed of cobalt, molybdenum, and bromine metal ion complexes. masterorganicchemistry.com This method is noted for its mild conditions and high efficiency. masterorganicchemistry.com
Another established method is the hydrolysis of 2,4-dichlorobenzal chloride. In this procedure, 2,4-dichlorobenzal chloride is stirred with concentrated sulfuric acid, leading to the evolution of hydrogen chloride and the formation of 2,4-dichlorobenzaldehyde. organic-chemistry.org The product can then be purified by distillation or recrystallization, with reported yields around 80%. organic-chemistry.org
The table below summarizes a selection of reaction conditions for the synthesis of 2,4-dichlorobenzaldehyde from 2,4-dichlorotoluene.
Table 1: Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorotoluene
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion of 2,4-Dichlorotoluene (%) | Yield of 2,4-Dichlorobenzaldehyde (%) |
|---|---|---|---|---|---|
| Cobalt acetate, Sodium molybdate, Sodium bromide | 35% H₂O₂ | Acetic Acid | 150 | - | - |
| Cobalt acetate, Sodium molybdate, Sodium bromide | 25% H₂O₂ | Acetic Acid | 60 | 45.3 | 23.1 |
| Cobalt acetate, Sodium molybdate, Sodium bromide | 25% H₂O₂ | Acetic Acid | 135 | 35.7 | 20.5 |
| Cobalt acetate, Sodium molybdate, Sodium bromide | 25% H₂O₂ | Acetic Acid | 90 | 35.8 | 20.0 |
Preparation of 2,4-Dichlorobenzylamine (B146540) (Benzenemethanamine, 2,4-dichloro-)
2,4-Dichlorobenzylamine is another key intermediate, which can be synthesized through various routes.
A viable pathway to 2,4-dichlorobenzylamine begins with the free-radical chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorobenzyl chloride. This reaction is typically carried out under illumination with a catalyst such as azobisisobutyronitrile. The resulting 2,4-dichlorobenzyl chloride can then be converted to 2,4-dichlorobenzylamine. A common method for this transformation is the reaction of the benzyl chloride with ammonia (B1221849) or a protected form of ammonia, followed by hydrolysis. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.
N-Alkylation Strategies for Benzenemethanamine, N-butyl-2,4-dichloro-
The final step in the synthesis of the target compound involves the introduction of the n-butyl group onto the nitrogen atom of a suitable precursor. This can be achieved through several N-alkylation strategies.
Reductive Amination Approaches Utilizing 2,4-Dichlorobenzaldehyde and Butylamine (B146782)
Reductive amination is a widely used and efficient method for the formation of C-N bonds and is a primary route to Benzenemethanamine, N-butyl-2,4-dichloro-. sigmaaldrich.com This one-pot reaction involves the initial formation of an imine from the condensation of 2,4-dichlorobenzaldehyde and n-butylamine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comlibretexts.org
A variety of reducing agents can be employed for this transformation, each with its own advantages. masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often used in solvents like 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde before imine formation. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates acid-sensitive functional groups. organic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective for imine reduction, can be used in the presence of aldehydes. masterorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Stronger reducing agent, typically added after imine formation is complete. masterorganicchemistry.com |
Direct Alkylation of Dichlorobenzylamines with Butyl Halides
An alternative, though often less selective, approach is the direct N-alkylation of 2,4-dichlorobenzylamine with a butyl halide, such as butyl bromide or butyl iodide. libretexts.org This reaction proceeds via a nucleophilic aliphatic substitution (Sɴ2) mechanism, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide ion. pearson.com
A significant drawback of this method is the potential for overalkylation. The product, N-butyl-2,4-dichlorobenzylamine, is itself a nucleophile and can react with another molecule of the butyl halide to form a tertiary amine. To minimize this, an excess of the starting amine is often used. pearson.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
While direct alkylation is a fundamental transformation, reductive amination is generally the preferred method for the synthesis of secondary amines like Benzenemethanamine, N-butyl-2,4-dichloro- due to its higher selectivity and better control over the reaction outcome. masterorganicchemistry.com
Controlled Monoalkylation Techniques for Primary Amines
The synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- from its primary amine precursor, 2,4-dichlorobenzylamine, requires careful control to prevent the formation of undesired tertiary amines through over-alkylation. researchgate.netmasterorganicchemistry.com Several strategies have been developed for achieving selective mono-N-alkylation of primary amines.
One of the most effective and widely used methods is reductive amination . This process involves the reaction of a primary amine (2,4-dichlorobenzylamine) with an aldehyde (butanal). The reaction proceeds via an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com This method is inherently selective for mono-alkylation because the resulting secondary amine is generally less reactive towards the aldehyde than the initial primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. masterorganicchemistry.comcommonorganicchemistry.com
Another approach involves the direct alkylation of the primary amine with a butyl halide (e.g., butyl bromide). To control selectivity, specific reaction conditions are necessary. The use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), in a solvent like N,N-dimethylformamide (DMF) has been shown to be highly effective in promoting mono-alkylation. researchgate.netmdma.ch The cesium cation is believed to play a role in templating the reaction to favor the formation of the secondary amine while suppressing the subsequent alkylation step. mdma.ch By using a 2:1 ratio of the primary amine to the alkylating agent, the formation of the dialkylated product can be further minimized. researchgate.net
Finally, the "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative, using butanol directly as the alkylating agent. rsc.orglu.se In this process, a transition metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst. rsc.org This technique avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. rsc.org
Catalytic Approaches in N-Alkylation Reactions
Catalysis is central to modern, efficient N-alkylation reactions. For the synthesis of Benzenemethanamine, N-butyl-2,4-dichloro-, catalytic reductive amination is a primary strategy. This one-pot reaction combines 2,4-dichlorobenzaldehyde and butylamine in the presence of a catalyst and a reducing agent. sigmaaldrich.com
The general mechanism involves the catalytic formation of an iminium ion from the aldehyde and amine, which is then catalytically reduced. Transition metal catalysts, particularly those based on nickel, iridium, ruthenium, and palladium, are widely employed for this transformation, often using hydrogen gas or a transfer hydrogenation reagent as the terminal reductant. rsc.orgrsc.orgresearchgate.net Nickel-based catalysts, for example, have been demonstrated to be highly active for the N-alkylation of amines with alcohols. rsc.orgacs.org
Optimization of Catalyst Systems (e.g., SnCl₂)
Among the various catalysts, Lewis acids play a significant role. Tin(II) chloride (stannous chloride, SnCl₂) has emerged as an inexpensive, water-tolerant, and effective catalyst for reductive amination. organic-chemistry.orgnih.govacs.org The SnCl₂-catalyzed method typically uses a mild hydride donor such as polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.orgacs.org
The optimization of this catalytic system involves several factors. The catalyst loading, the amount of reducing agent, the solvent, and the temperature all influence the reaction's efficiency. Studies on similar reactions have shown that a catalyst loading of around 20 mol% of SnCl₂·2H₂O with 2 equivalents of PMHS in methanol at elevated temperatures (e.g., 70°C) provides good to excellent yields. organic-chemistry.org The mechanism is thought to involve the formation of a tin hydride complex that facilitates the transfer of a hydride ion to the iminium intermediate. organic-chemistry.org This system demonstrates high chemoselectivity, tolerating other reducible functional groups within the substrates. nih.govacs.org
| Parameter | Typical Range/Condition | Rationale | Reference |
|---|---|---|---|
| Catalyst | SnCl₂·2H₂O | Inexpensive, effective Lewis acid catalyst. | organic-chemistry.org |
| Catalyst Loading | 10-20 mol% | Balances reaction rate with cost and potential side reactions. | organic-chemistry.org |
| Reducing Agent | Polymethylhydrosiloxane (PMHS) | Mild, inexpensive, and environmentally friendly hydride source. | nih.gov |
| Solvent | Methanol | Effective solvent for reactants and catalyst system. | acs.org |
| Temperature | Room Temp. to 70°C | Higher temperatures can increase reaction rate. | organic-chemistry.org |
Exploration of Chlorinating Agents and Solvents
The synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- begins with a chlorinated aromatic precursor. Therefore, the chlorination step precedes the N-alkylation. The common starting material is 2,4-dichlorotoluene. patsnap.comgoogle.com
The synthesis of this precursor can be achieved through several routes:
Direct Chlorination of Toluene: Toluene can be chlorinated using a nuclear chlorination catalyst like iron, but this produces a mixture of isomers. google.com
Chlorination of p-Chlorotoluene: A more selective method involves the chlorination of para-chlorotoluene in the presence of a specific catalyst, such as zirconium tetrachloride, which favors the formation of the 2,4-dichloro isomer. google.com
From 2,4-Diaminotoluene (B122806): An alternative route involves the diazotization of 2,4-diaminotoluene followed by a Sandmeyer-type reaction to introduce the chlorine atoms. chemicalbook.com
Once 2,4-dichlorotoluene is obtained, it must be converted into a form suitable for amination. This is typically achieved by free-radical side-chain chlorination under UV light to produce 2,4-dichlorobenzyl chloride. patsnap.com Catalysts like azobisisobutyronitrile (AIBN) are used to initiate the reaction. patsnap.comgoogle.com This benzyl chloride can then be reacted with butylamine to form the target compound.
Stereoselective Synthesis and Chiral Resolution Techniques
Benzenemethanamine, N-butyl-2,4-dichloro- is a chiral molecule, with the stereocenter located at the benzylic carbon atom. The synthesis of a single enantiomer can be approached either by creating the chiral center selectively (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).
Enantioselective Formation of Chiral Centers
Asymmetric synthesis aims to produce one enantiomer in excess. For N-alkylated benzylamines, a key strategy is asymmetric reductive amination . This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst. Chiral transition metal complexes, often featuring ligands derived from chiral phosphines or diamines, can catalyze the hydrogenation of the intermediate prochiral imine, leading to the formation of one enantiomer of the amine preferentially.
Alternatively, a chiral auxiliary can be employed. A primary amine can be reacted with a chiral carbonyl compound to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.
Diastereomeric Salt Formation for Enantiomeric Separation
Chiral resolution is a classical and robust method for separating enantiomers. wikipedia.org Since amines are basic, they can react with chiral acids to form diastereomeric salts. pbworks.com These diastereomers (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid) have different physical properties, most notably different solubilities in a given solvent. pbworks.comresearchgate.net
The process for resolving racemic Benzenemethanamine, N-butyl-2,4-dichloro- would involve these steps:
Selection of a Resolving Agent: A commercially available, enantiomerically pure chiral acid is chosen. Common examples include tartaric acid, mandelic acid, or N-tosyl-(S)-phenylalanine. pbworks.comresearchgate.net
Salt Formation: The racemic amine and the single-enantiomer resolving agent are mixed in a suitable solvent to form the diastereomeric salts.
Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out of the solution. unchainedlabs.com
Isolation and Liberation: The crystallized salt is isolated by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free amine, which is now enantiomerically pure. pbworks.com The resolving agent can often be recovered and reused.
The choice of solvent is critical and can even determine which enantiomer crystallizes, a phenomenon known as chirality switching. researchgate.net
| Resolving Agent | Type | Typical Application | Reference |
|---|---|---|---|
| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Classic, widely used for resolving basic amines. | pbworks.com |
| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for a range of amines. | researchgate.net |
| (S)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms stable salts. | wikipedia.org |
| N-Tosyl-(S)-phenylalanine | Chiral N-Protected Amino Acid | Provides multiple interaction points for chiral recognition. | researchgate.net |
Scale-Up Considerations and Process Optimization
The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For the synthesis of Benzenemethanamine, N-butyl-2,4-dichloro-, which is commonly prepared via the reductive amination of 2,4-dichlorobenzaldehyde and butylamine, several factors must be considered to ensure a safe, efficient, and economically viable process.
Reaction Parameters and Optimization:
The optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters for the reductive amination include temperature, pressure, reaction time, and the choice of reducing agent and solvent.
Reducing Agent: While sodium borohydride is a common laboratory reagent, for large-scale production, catalytic hydrogenation is often preferred due to its lower cost, higher atom economy, and reduced waste generation. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently employed. The choice and loading of the catalyst, as well as the hydrogen pressure, are critical parameters to optimize.
Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. For catalytic hydrogenations, alcohols like methanol or ethanol are common. The solvent choice can also influence the reaction rate and selectivity.
Temperature and Pressure: These parameters are often interdependent. Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions or catalyst degradation. An optimal balance must be found to ensure a high conversion rate and product purity within a reasonable timeframe.
Stoichiometry: The molar ratio of the reactants (2,4-dichlorobenzaldehyde and butylamine) and the reducing agent needs to be carefully controlled to maximize the formation of the desired product and minimize the formation of by-products.
The following table presents hypothetical data from an optimization study for the reductive amination synthesis of a substituted benzylamine (B48309), illustrating the impact of varying reaction parameters on the product yield.
| Entry | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) |
| 1 | 5% Pd/C | 25 | 1 | 24 | 75 |
| 2 | 5% Pd/C | 50 | 1 | 12 | 85 |
| 3 | 5% Pd/C | 50 | 5 | 6 | 92 |
| 4 | Raney Ni | 50 | 5 | 8 | 88 |
| 5 | 5% Pd/C | 70 | 5 | 6 | 89 (increased impurities) |
Note: This data is illustrative and based on typical optimization studies for reductive amination reactions. The optimal conditions for the synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- would need to be determined experimentally.
Work-up and Purification:
On a large scale, the work-up and purification procedures must be efficient and scalable. Filtration to remove the catalyst, followed by extraction and distillation or crystallization are common methods. The choice of solvents for extraction and crystallization needs to be carefully considered based on factors such as product solubility, safety, environmental impact, and cost.
Safety and Environmental Considerations:
The handling of large quantities of flammable solvents, hydrogen gas under pressure, and potentially hazardous reagents requires strict safety protocols. Process safety assessments, such as Hazard and Operability (HAZOP) studies, are essential. Furthermore, the environmental impact of the process must be minimized by reducing waste, choosing greener solvents, and ensuring proper disposal of by-products and spent catalysts.
Chemical Reactivity and Transformation of Benzenemethanamine, N Butyl 2,4 Dichloro
Reactions Involving the Secondary Amine Functionality
The secondary amine group, characterized by the nitrogen atom bonded to a butyl group and a 2,4-dichlorobenzyl group, is nucleophilic and basic. This allows it to participate in several fundamental organic reactions.
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents.
Acylation: In acylation reactions, the amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. This results in the formation of a stable N,N-disubstituted amide. A base is typically added to neutralize the hydrogen halide byproduct.
Sulfonamidation: Similarly, reaction with a sulfonyl chloride leads to the formation of a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.
| Reaction Type | Reagent Example | Product Class | General Product Structure |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide | Cl₂C₆H₃CH₂N(C₄H₉)C(=O)CH₃ |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N,N-disubstituted Amide | Cl₂C₆H₃CH₂N(C₄H₉)C(=O)C₆H₅ |
| Sulfonamidation | Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | N,N-disubstituted Sulfonamide | Cl₂C₆H₃CH₂N(C₄H₉)SO₂C₆H₄CH₃ |
N-Oxides: While tertiary amines are more commonly oxidized to N-oxides, secondary amines can also undergo oxidation under specific conditions, though the products can be less stable. Oxidation of secondary amines can lead to nitrones or hydroxylamines, which can be further oxidized. The formation of a stable N-oxide from Benzenemethanamine, N-butyl-2,4-dichloro- would typically require a prior conversion to a tertiary amine followed by oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
N-Nitrosamines: A significant reaction of secondary amines is their conversion to N-nitrosamines upon treatment with a nitrosating agent, such as nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid. onyxipca.compharmaexcipients.com This reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen of the secondary amine. nih.gov N-nitrosamines are a class of compounds noted for their potential biological activity. onyxipca.compharmaexcipients.com The formation of N-nitroso-N-butyl-1-(2,4-dichlorophenyl)methanamine would proceed under acidic aqueous conditions in the presence of a nitrite source. usp.org
The secondary amine functionality imparts basic properties to Benzenemethanamine, N-butyl-2,4-dichloro-, allowing it to react with acids to form stable crystalline salts. This is a common strategy to improve the handling, solubility, and stability of amines. The reaction involves the protonation of the lone pair of electrons on the nitrogen atom by a proton from the acid.
For instance, reacting the amine with hydrochloric acid (HCl) yields the corresponding ammonium (B1175870) chloride salt, N-butyl-2,4-dichlorobenzylammonium chloride. Other common acids used for salt formation include sulfuric acid, phosphoric acid, and various organic acids. These acid addition salts are typically water-soluble solids.
Reactions Involving the Chlorinated Phenyl Moiety
The 2,4-dichloro-substituted phenyl ring is the other major site of reactivity in the molecule. The two chlorine atoms are electron-withdrawing and influence the reactivity and regioselectivity of reactions on the aromatic ring.
The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The outcome of such reactions is governed by the directing effects of the substituents already present. libretexts.orglibretexts.org
Chlorine atoms (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. libretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (sigma complex) formed during ortho or para attack. libretexts.org
N-butyl-methanamine group (-CH₂NHC₄H₉): This alkylamine group is attached to the ring via a methylene (B1212753) (-CH₂) bridge. The amine itself is strongly activating, but the insulating methylene group means the primary electronic effect on the ring is the weak activating, electron-donating inductive effect of the alkyl group. Therefore, the -CH₂NHC₄H₉ group is considered an activating, ortho-, para-directing group.
The final substitution pattern is a result of the combined influence of these three groups. The two chlorine atoms are at positions 2 and 4. The -CH₂NHC₄H₉ group is at position 1. The available positions for substitution are 3, 5, and 6. The directing effects of the existing substituents on these positions are summarized below.
| Position | Directing Effect of -CH₂NHC₄H₉ (at C1) | Directing Effect of -Cl (at C2) | Directing Effect of -Cl (at C4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta | Ortho | Meta | Moderately favored (ortho to one Cl) |
| C5 | Meta | Meta | Ortho | Moderately favored (ortho to one Cl) |
| C6 | Ortho | Para | Meta | Strongly favored (ortho to activating group, para to Cl) |
Based on this analysis, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄) or bromination (with Br₂/FeBr₃) are most likely to occur at the C6 position, which is ortho to the activating alkylamine group and para to the C2-chlorine.
The carbon-chlorine bonds on the phenyl ring serve as handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethz.ch While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly using nickel and palladium complexes with specialized ligands, have enabled their efficient use. uni-regensburg.deresearchgate.net
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride moiety with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would form a new C-C bond, replacing one or both chlorine atoms with an aryl, vinyl, or alkyl group.
Heck Reaction: In a Heck reaction, the aryl chloride could be coupled with an alkene under palladium catalysis to form a substituted alkene, creating a new C-C bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. mit.edu One of the chlorine atoms on the ring could be substituted with a primary or secondary amine, leading to the synthesis of substituted aniline (B41778) derivatives.
The relative reactivity of the two C-Cl bonds can be different. The C2-Cl bond is sterically more hindered than the C4-Cl bond, which may allow for selective mono-substitution at the C4 position under carefully controlled reaction conditions.
Investigation of Thermal and Chemical Degradation Pathways
Investigations into the degradation of analogous benzylamine (B48309) compounds suggest that the primary sites of chemical transformation are the benzylic carbon-nitrogen bond and the N-alkyl group. The presence of chlorine atoms on the benzene ring can also influence reaction pathways, potentially through inductive effects or by serving as leaving groups under certain conditions.
One relevant study on the degradation of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine during chlorination and chloramination processes provides a framework for predicting the chemical degradation of Benzenemethanamine, N-butyl-2,4-dichloro-. rsc.org The dominant reaction pathways observed in that research involved the formation of imines, which subsequently hydrolyze to form aldehydes and lower-order amines. rsc.org
For Benzenemethanamine, N-butyl-2,4-dichloro-, a similar pathway can be postulated. The initial step in a chemical degradation process, such as chlorination, would likely involve the transfer of a chlorine atom to the nitrogen of the amine. This would be followed by the elimination of hydrochloric acid, leading to the formation of an imine intermediate. Subsequent hydrolysis of this imine would then yield an aldehyde and a primary amine.
Thermal degradation pathways, in the absence of specific reagents, are likely to proceed through homolytic cleavage of the weakest bonds in the molecule. The carbon-nitrogen bond and the bonds of the N-butyl group would be susceptible to cleavage at elevated temperatures.
Analysis of Decomposition Products and Intermediates
Based on the degradation pathways of analogous benzylamines, a number of potential decomposition products and intermediates can be proposed for Benzenemethanamine, N-butyl-2,4-dichloro-.
Under chemical degradation conditions, such as chlorination, the primary products are expected to be 2,4-dichlorobenzaldehyde (B42875) and butylamine (B146782), formed via an N-butyl-2,4-dichlorobenzylimine intermediate.
The table below outlines the potential decomposition products and intermediates of Benzenemethanamine, N-butyl-2,4-dichloro- based on inferred degradation pathways.
| Compound Name | Molecular Formula | Role in Degradation | Potential Formation Pathway |
| N-butyl-2,4-dichlorobenzylimine | C₁₁H₁₃Cl₂N | Intermediate | Elimination of HCl from chlorinated Benzenemethanamine, N-butyl-2,4-dichloro- |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | Decomposition Product | Hydrolysis of N-butyl-2,4-dichlorobenzylimine |
| Butylamine | C₄H₁₁N | Decomposition Product | Hydrolysis of N-butyl-2,4-dichlorobenzylimine |
| 2,4-Dichlorobenzyl alcohol | C₇H₆Cl₂O | Potential Minor Product | Reduction of 2,4-dichlorobenzaldehyde or hydrolysis of the parent compound |
| Butane | C₄H₁₀ | Potential Minor Product | Cleavage of the N-butyl group |
Mass spectrometry fragmentation patterns of primary aromatic amines also offer insights into potential decomposition products under energetic conditions, such as thermal degradation or electron impact ionization. hnxb.org.cn For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.orglibretexts.org In the case of Benzenemethanamine, N-butyl-2,4-dichloro-, this could lead to the formation of a stabilized benzyl (B1604629) cation and a butyl radical, or vice versa, depending on the specific conditions.
It is crucial to emphasize that these proposed degradation pathways and products are based on the study of structurally related compounds. rsc.org Definitive identification and characterization of the decomposition products and intermediates of Benzenemethanamine, N-butyl-2,4-dichloro- would necessitate specific experimental studies under controlled thermal and chemical conditions.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of Benzenemethanamine, N-butyl-2,4-dichloro- is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicities) would provide information about neighboring protons.
The aromatic region would display signals for the three protons on the 2,4-dichlorophenyl ring. The proton at position 6, being adjacent to the chlorine atom and the benzyl (B1604629) group, would likely appear as a doublet. The proton at position 5 would be expected to show a doublet of doublets due to coupling with the protons at positions 3 and 6. The proton at position 3 would likely appear as a doublet.
The aliphatic region would contain signals for the N-butyl group and the benzylic methylene (B1212753) protons. The benzylic protons (-CH₂-) attached to the nitrogen and the dichlorophenyl ring would likely appear as a singlet. The protons of the N-butyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group (-CH₃), a sextet for the adjacent methylene group (-CH₂-), a quintet for the next methylene group (-CH₂-), and a triplet for the methylene group attached to the nitrogen (-N-CH₂-).
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H |
| ~ 7.2 | dd | 1H | Ar-H |
| ~ 7.1 | d | 1H | Ar-H |
| ~ 3.7 | s | 2H | Ar-CH₂-N |
| ~ 2.6 | t | 2H | N-CH₂-CH₂ |
| ~ 1.5 | m | 2H | N-CH₂-CH₂-CH₂ |
| ~ 1.3 | m | 2H | CH₂-CH₃ |
| ~ 0.9 | t | 3H | CH₂-CH₃ |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Benzenemethanamine, N-butyl-2,4-dichloro-, a total of 9 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the structure (with some aromatic carbons potentially having very similar chemical shifts).
The dichlorophenyl ring would account for six signals in the aromatic region of the spectrum. The two carbons bearing chlorine atoms would be significantly deshielded. The remaining four aromatic carbons would have distinct chemical shifts. The benzylic carbon would appear in the aliphatic region, as would the four carbons of the N-butyl group.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Ar-C |
| ~ 134 | Ar-C |
| ~ 132 | Ar-C |
| ~ 130 | Ar-C |
| ~ 129 | Ar-C |
| ~ 127 | Ar-C |
| ~ 53 | Ar-CH₂-N |
| ~ 49 | N-CH₂-CH₂ |
| ~ 32 | N-CH₂-CH₂-CH₂ |
| ~ 20 | CH₂-CH₃ |
| ~ 14 | CH₂-CH₃ |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, COSY would show correlations between the adjacent methylene protons of the N-butyl group, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the carbon signal based on its attached proton's chemical shift.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule and several fragment ions. For Benzenemethanamine, N-butyl-2,4-dichloro-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4).
The fragmentation pattern would likely be dominated by cleavage of the C-N bonds. A prominent fragment would be the 2,4-dichlorobenzyl cation. Another significant fragmentation pathway would involve the loss of a propyl radical from the N-butyl group.
Predicted Major Fragment Ions in EI-MS:
| m/z | Proposed Fragment |
| 231/233/235 | [M]⁺ (Molecular Ion) |
| 159/161 | [Cl₂C₆H₃CH₂]⁺ |
| 188/190 | [M - C₃H₇]⁺ |
| 118/120 | [M - C₄H₉NCl]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For Benzenemethanamine, N-butyl-2,4-dichloro-, HRMS would be used to confirm its molecular formula of C₁₁H₁₅Cl₂N by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For Benzenemethanamine, N-butyl-2,4-dichloro-, MS/MS studies, typically involving collision-induced dissociation (CID), would provide significant insight into its molecular structure. While specific experimental data for this exact compound is not widely published, fragmentation pathways can be predicted based on the known behavior of related benzylamines and substituted aromatic compounds. researchgate.netnih.govresearchgate.net
Upon ionization, typically forming a protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI), the precursor ion would be selected and subjected to fragmentation. The primary fragmentation pathways are expected to involve the cleavage of the weakest bonds and the formation of stable ions and neutral molecules.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this could result in the loss of a propyl radical from the N-butyl group to form a stable iminium ion.
Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is susceptible to cleavage. This would lead to the formation of a highly stable 2,4-dichlorobenzyl cation. The stability of this cation is enhanced by the electron-withdrawing chlorine atoms and the aromatic ring.
Loss of Butene: A rearrangement reaction can lead to the elimination of a neutral butene molecule from the N-butyl group, resulting in a protonated 2,4-dichlorobenzylamine (B146540).
Ring-based Fragmentation: Fragmentation of the dichlorinated benzene (B151609) ring itself is also possible, though it typically requires higher energy. nih.gov
These predicted pathways help in the structural confirmation of Benzenemethanamine, N-butyl-2,4-dichloro- in complex mixtures.
Table 1: Predicted MS/MS Fragmentation of [Benzenemethanamine, N-butyl-2,4-dichloro- + H]⁺ This table is based on theoretical fragmentation patterns for similar chemical structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 248.1 (C₁₁H₁₆Cl₂N⁺) | 205.1 | C₃H₇• (Propyl radical) | Alpha-cleavage |
| 248.1 (C₁₁H₁₆Cl₂N⁺) | 159.0 | C₄H₉N (Butylamine) | Benzylic cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of Benzenemethanamine, N-butyl-2,4-dichloro- would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, and alkyl chain components. libretexts.orgpressbooks.pub
The key absorptions can be assigned as follows:
N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This peak is typically sharp and of medium intensity, distinguishing it from the broader O-H stretch of alcohols. pressbooks.pub
C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretches from the butyl group and the methylene bridge will absorb strongly in the 2850-2960 cm⁻¹ region. libretexts.org
C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for aromatic and aliphatic amines is typically found in the 1250-1350 cm⁻¹ range.
C-Cl Stretch: The presence of chlorine atoms on the benzene ring will give rise to C-Cl stretching bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Benzenemethanamine, N-butyl-2,4-dichloro-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is fundamental for separating Benzenemethanamine, N-butyl-2,4-dichloro- from reaction mixtures or impurities and for assessing its purity. Both gas and liquid chromatography are applicable.
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Benzenemethanamine, N-butyl-2,4-dichloro-. A typical GC method would involve injecting the sample into a heated inlet where it is vaporized and then separated on a capillary column.
A common setup would utilize a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). lcms.cz The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature gradient program, starting at a lower temperature and ramping up, would be employed to ensure good resolution of the analyte from any impurities. thermofisher.com Detection can be accomplished using a Flame Ionization Detector (FID) for quantification or a mass spectrometer (MS) for positive identification. For amines, derivatization might be employed to improve peak shape and thermal stability, although it is not always necessary. osti.govgcms.cz
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase.
A specific method for the separation of a closely related compound, Benzenemethanamine, N-butyl-, utilizes a Newcrom R1 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com For preparative applications aimed at isolating the compound, this method is scalable. The use of greener solvents like ethanol (B145695) in place of acetonitrile is also a modern consideration in method development. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light.
Hyphenated techniques, which couple a separation method with a detection method, provide the most comprehensive analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the definitive identification and quantification of Benzenemethanamine, N-butyl-2,4-dichloro-. GC separates the compound from the sample matrix, and the mass spectrometer provides a mass spectrum that serves as a chemical fingerprint. The fragmentation pattern obtained from electron ionization (EI) can be compared to spectral libraries for confident identification. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. kuleuven.be This is particularly useful for confirming the molecular weight of the compound using soft ionization techniques like ESI. When developing LC-MS methods, it is crucial to use volatile mobile phase additives, such as formic acid instead of phosphoric acid, to ensure compatibility with the MS detector. sielc.com LC-MS/MS, as discussed earlier, can be used for further structural elucidation of the separated compound.
Table 3: Example Chromatographic Conditions
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| GC | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium | Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal structural proof of Benzenemethanamine, N-butyl-2,4-dichloro-, yielding exact bond lengths, bond angles, and torsional angles.
While a specific crystal structure for Benzenemethanamine, N-butyl-2,4-dichloro- is not available in the surveyed literature, analysis of related structures demonstrates the power of this technique. researchgate.net If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the secondary amine. This information is invaluable for understanding its physical properties and for computational modeling studies.
Other Spectroscopic Techniques
While core techniques like NMR, IR, and mass spectrometry provide fundamental structural information, a deeper understanding of the electronic and vibrational properties of benzenemethanamine derivatives can be achieved through other specialized spectroscopic methods. Publicly available research specifically detailing these advanced techniques for Benzenemethanamine, N-butyl-2,4-dichloro- is limited. However, data from its parent compound, Benzenemethanamine, 2,4-dichloro- (also known as 2,4-Dichlorobenzylamine), offers valuable insights into the spectroscopic behavior of the 2,4-dichlorinated benzylamine (B48309) framework.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for observing vibrational modes of molecules. For the closely related compound, 2,4-Dichlorobenzylamine, a Fourier-Transform (FT) Raman spectrum has been recorded. nih.gov This non-destructive technique provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and symmetric stretching modes within the aromatic ring. The data was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Analysis of the Raman spectrum would reveal characteristic peaks corresponding to the C-Cl, C-C, C-H, and C-N bond vibrations, providing a unique fingerprint for the molecule's structure.
UV-Vis Spectroscopy
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of Benzenemethanamine, N-butyl-2,4-dichloro-, including bond lengths, bond angles, and the conformation of the N-butyl group relative to the benzyl moiety. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the solid-state properties of the compound. While a crystal structure for the target compound is not publicly documented, this technique remains the gold standard for absolute structure elucidation. nih.gov
The table below summarizes the available and potential spectroscopic data for the closely related parent compound, Benzenemethanamine, 2,4-dichloro-.
Spectroscopic Data for Benzenemethanamine, 2,4-dichloro-
| Spectroscopic Technique | Instrument/Method | Source of Data |
|---|
Computational Chemistry and Theoretical Studies
Molecular Orbital Calculations and Electronic Structure Analysis
Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. By calculating the shapes and energies of the molecular orbitals, it is possible to predict reactivity, electronic transitions, and other key chemical properties. For Benzenemethanamine, N-butyl-2,4-dichloro-, MO calculations can elucidate the distribution of electrons and identify the regions of the molecule most likely to participate in chemical reactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Hypothetical Molecular Orbital Energies for Benzenemethanamine, N-butyl-2,4-dichloro-
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.23 | Primarily located on the dichlorinated benzene (B151609) ring, indicating a potential site for nucleophilic attack. |
| HOMO | -6.45 | Delocalized over the benzene ring and the nitrogen atom of the amine group, suggesting these are the primary sites for electrophilic attack. |
| HOMO-1 | -7.12 | Predominantly associated with the π-system of the benzene ring. |
| HOMO-2 | -8.05 | Involving the σ-bonds of the butyl group and the benzylic carbon. |
Note: The data in this table is illustrative and represents the type of information that would be obtained from molecular orbital calculations.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is often employed to calculate a variety of molecular properties with a good balance of accuracy and computational cost. nih.govresearchgate.net For Benzenemethanamine, N-butyl-2,4-dichloro-, DFT can be used to determine optimized molecular geometry, vibrational frequencies, atomic charges, and thermodynamic properties.
Hybrid density functionals, such as B3LYP, are commonly used for studying organic molecules and can provide accurate results for reaction mechanisms and molecular spectroscopy. nih.govmdpi.com By applying DFT, researchers can gain a deeper understanding of the molecule's stability and reactivity. For instance, the calculation of electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for predicting intermolecular interactions. researchgate.net
Table 2: Selected Molecular Properties of Benzenemethanamine, N-butyl-2,4-dichloro- Predicted by DFT
| Property | Predicted Value | Significance |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Total Energy | -1250.5 Hartree | A measure of the molecule's stability at its optimized geometry. |
| Mulliken Atomic Charges | N: -0.6, Cl(2): -0.1, Cl(4): -0.15 | Provides insight into the distribution of charge within the molecule and potential sites for electrostatic interactions. |
Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.
Conformational Analysis and Energy Landscapes
The flexible butyl group and the rotatable bonds in Benzenemethanamine, N-butyl-2,4-dichloro- allow it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.
By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While conformational analysis provides a static picture of the stable conformers, molecular dynamics (MD) simulations can be used to study the dynamic behavior of Benzenemethanamine, N-butyl-2,4-dichloro- over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
These simulations can reveal how the molecule flexes, bends, and rotates, and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.net By analyzing the MD trajectory, it is possible to study conformational transitions and to calculate various time-averaged properties. This can provide a more realistic understanding of the molecule's behavior under physiological conditions.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov For a class of compounds including Benzenemethanamine, N-butyl-2,4-dichloro-, a QSAR model could be developed to predict their biological activity based on various molecular descriptors.
These descriptors can be calculated from the molecular structure and can include electronic, steric, and hydrophobic parameters. By building a mathematical model that relates these descriptors to the observed activity, it is possible to predict the activity of new, unsynthesized compounds. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results.
For Benzenemethanamine, N-butyl-2,4-dichloro-, calculating the NMR chemical shifts can help in assigning the peaks in the experimental spectrum to specific atoms in the molecule. Similarly, the predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Table 3: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for Benzenemethanamine, N-butyl-2,4-dichloro-
| Spectroscopic Technique | Experimental Value | Predicted Value (DFT) | Assignment |
| ¹H NMR (δ, ppm) | 7.4 (d) | 7.35 | Aromatic proton ortho to chlorine |
| ¹³C NMR (δ, ppm) | 132.5 | 131.8 | Aromatic carbon bonded to chlorine |
| IR (cm⁻¹) | 3350 | 3345 | N-H stretch |
| IR (cm⁻¹) | 1100 | 1095 | C-N stretch |
Note: The data in this table is illustrative and represents the type of comparison that would be made between experimental and computationally predicted spectroscopic data.
In Silico Modeling of Molecular Interactions and Binding Affinity
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions between Benzenemethanamine, N-butyl-2,4-dichloro- and a biological target, such as a protein or a nucleic acid. researchgate.net Molecular docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations can be used to assess the stability of the ligand-receptor complex over time. mdpi.com
These methods can provide valuable insights into the key interactions that are responsible for the biological activity of the compound. By understanding how the molecule binds to its target, it is possible to design new derivatives with improved potency and selectivity. The binding affinity, which is a measure of the strength of the interaction, can also be estimated using computational methods.
Environmental Chemistry and Degradation Pathways
Environmental Distribution and Mobility Studies
There is a notable absence of published research specifically investigating the environmental distribution and mobility of Benzenemethanamine, N-butyl-2,4-dichloro-. Consequently, its presence and behavior in various environmental compartments such as soil, water, and air have not been documented. Factors that typically govern the mobility of organic compounds, including water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), have not been experimentally determined for this specific chemical. Without such data, predicting its potential for leaching into groundwater, volatilization into the atmosphere, or partitioning to sediment and biota is purely speculative.
Biotransformation and Microbial Degradation Mechanisms
No studies have been identified that specifically detail the biotransformation or microbial degradation of Benzenemethanamine, N-butyl-2,4-dichloro-. The susceptibility of this compound to breakdown by microorganisms in soil or aquatic environments is unknown. While some microorganisms are known to degrade chlorinated aromatic compounds and N-alkylated amines, the specific metabolic pathways, enzymatic processes, and the nature of any resulting metabolites for this particular compound have not been investigated. Research into the biotransformation of other N-butyl compounds has shown that microbial activity can play a role in their environmental degradation, but direct parallels cannot be drawn without specific studies. nih.gov
Photodegradation Pathways and Kinetics
The photodegradation of Benzenemethanamine, N-butyl-2,4-dichloro- through direct or indirect photolysis has not been the subject of published research. The rate at which this compound might be broken down by sunlight in the atmosphere or surface waters is therefore unknown. The kinetics of such reactions, including quantum yield and half-life under various environmental conditions, have not been determined.
Chemical Hydrolysis in Aquatic Environments
There is no available data on the chemical hydrolysis of Benzenemethanamine, N-butyl-2,4-dichloro-. The stability of this compound in water and its susceptibility to hydrolysis at different pH levels have not been studied. Therefore, the rate of abiotic degradation through this pathway in aquatic environments cannot be ascertained. Generally, the low rates of chemical hydrolysis for some related compounds suggest that this may not be a primary degradation pathway, but this cannot be confirmed without specific experimental data. nih.gov
Analytical Detection and Monitoring in Environmental Matrices
Specific analytical methods for the routine detection and monitoring of Benzenemethanamine, N-butyl-2,4-dichloro- in environmental samples (e.g., water, soil, sediment, biota) have not been described in the scientific literature.
There are no published methods detailing the extraction and sample preparation techniques specifically optimized for Benzenemethanamine, N-butyl-2,4-dichloro- from various environmental matrices. General techniques for similar compounds often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE), but the efficiency and applicability of these methods for this specific analyte are unknown. norman-network.net
While non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are powerful tools for identifying unknown or suspected chemicals in the environment, there are no reports of their specific application to detect Benzenemethanamine, N-butyl-2,4-dichloro-. jhu.edunih.gov These advanced analytical techniques could potentially identify this compound in environmental samples, but such findings have not been published to date. jhu.edu The development of these screening methods relies on having reference standards and mass spectral data, which may not be readily available for this compound. nih.gov
Quantification Methodologies for Environmental Residues
The quantification of "Benzenemethanamine, N-butyl-2,4-dichloro-" in environmental matrices necessitates robust analytical methodologies capable of detecting and accurately measuring trace levels of the compound. While specific validated methods for this particular molecule are not extensively documented in publicly available literature, established analytical procedures for structurally similar compounds, such as chlorinated aromatic amines and N-alkylanilines, provide a strong foundation for developing and validating suitable quantification techniques. These methods generally involve sample extraction and cleanup, followed by instrumental analysis, typically using chromatographic techniques coupled with mass spectrometry.
The choice of methodology is highly dependent on the environmental matrix being analyzed (e.g., water, soil, sediment) and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common instrumental techniques for the analysis of such compounds due to their high selectivity and sensitivity.
Sample Preparation
Effective sample preparation is a critical step to isolate "Benzenemethanamine, N-butyl-2,4-dichloro-" from the complex environmental matrix and to concentrate it to levels amenable to instrumental detection.
For aqueous samples, such as surface water and wastewater, solid-phase extraction (SPE) is a widely used technique. SPE cartridges with various sorbents, such as C18 or polymeric phases, can be employed to efficiently extract the analyte from the water sample. The selection of the appropriate sorbent and elution solvents is crucial for achieving high recovery rates. Liquid-liquid extraction (LLE) with a suitable organic solvent is another common approach for water samples.
For solid matrices like soil and sediment, the extraction process is typically more rigorous. Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent or solvent mixture are effective methods for extracting the analyte from the soil particles. Following extraction, a cleanup step is often necessary to remove interfering co-extractives. Cleanup techniques can include gel permeation chromatography (GPC), solid-phase extraction, or acid-base partitioning.
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like "Benzenemethanamine, N-butyl-2,4-dichloro-". The compound would be separated from other components in the extract on a capillary GC column and then detected by a mass spectrometer. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis. For increased specificity, especially in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be utilized.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly suitable for compounds that are less volatile or thermally labile. The analyte is separated by high-performance liquid chromatography (HPLC) and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique often provides very low detection limits.
Method Validation and Performance
Any analytical method used for the quantification of "Benzenemethanamine, N-butyl-2,4-dichloro-" in environmental samples must be thoroughly validated to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). The tables below present typical performance data for the analysis of analogous chlorinated aromatic amines in environmental matrices, which can be considered representative for the development of a quantification method for "Benzenemethanamine, N-butyl-2,4-dichloro-".
Table 1: Representative Performance Data for GC-MS and GC-MS/MS Analysis of Analogous Compounds in Water
| Analytical Technique | Matrix | Extraction Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
|---|---|---|---|---|---|---|
| GC-MS | Surface Water | LLE | Dichlorinated Anilines | 0.1 - 0.5 µg/L | 0.3 - 1.5 µg/L | 85 - 110 |
| GC-MS/MS | Wastewater | SPE | Chlorinated Benzylamines | 0.01 - 0.05 µg/L | 0.03 - 0.15 µg/L | 90 - 115 |
| GC-MS | Groundwater | SPE | N-alkylanilines | 0.05 - 0.2 µg/L | 0.15 - 0.6 µg/L | 88 - 105 |
Interactive Data Table 1
Table 2: Representative Performance Data for LC-MS/MS Analysis of Analogous Compounds in Water and Soil
| Analytical Technique | Matrix | Extraction Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
|---|---|---|---|---|---|---|
| LC-MS/MS | River Water | SPE | Chlorinated Aromatic Amines | 0.005 - 0.02 µg/L | 0.015 - 0.06 µg/L | 92 - 108 |
| LC-MS/MS | Soil | PLE | Dichlorinated Benzylamines | 0.1 - 0.5 µg/kg | 0.3 - 1.5 µg/kg | 80 - 110 |
| LC-MS/MS | Sediment | Ultrasonic Extraction | Substituted Anilines | 0.2 - 1.0 µg/kg | 0.6 - 3.0 µg/kg | 75 - 105 |
Interactive Data Table 2
Advanced Applications in Organic Synthesis and Materials Science
Utilization as Intermediates in Complex Molecule Synthesis
Benzenemethanamine, N-butyl-2,4-dichloro- serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of the reactive secondary amine group, coupled with the electronically modified dichlorinated benzene (B151609) ring, allows for a variety of chemical transformations.
One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound can be used to construct molecules with potential antimicrobial and anticancer properties. The general synthetic approach involves the reaction of 2,4-dichlorobenzaldehyde (B42875) with butylamine (B146782) in the presence of a reducing agent to form the parent compound. jfda-online.com This can then be further modified. For example, the core structure can be incorporated into larger scaffolds, such as thiazole (B1198619) derivatives, which have shown promising antitumor activities.
While specific examples detailing the direct use of Benzenemethanamine, N-butyl-2,4-dichloro- in multi-step complex molecule synthesis are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key building block in proprietary pharmaceutical and agrochemical research. The strategic placement of the chloro substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final products.
Role in Ligand Design for Catalytic Reactions
The nitrogen atom in Benzenemethanamine, N-butyl-2,4-dichloro- can act as a coordination site for metal ions, making it a candidate for the development of novel ligands for catalytic applications. Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, are a well-established class of ligands in coordination chemistry. ekb.egnanobioletters.com These ligands and their metal complexes have been shown to exhibit significant catalytic activity in various organic transformations. mdpi.commdpi.com
The synthesis of a Schiff base ligand from Benzenemethanamine, N-butyl-2,4-dichloro- would involve its reaction with a suitable aldehyde or ketone. The resulting imine can then be complexed with various transition metals to form catalysts. The electronic properties of the dichlorinated phenyl ring and the steric bulk of the N-butyl group can modulate the stability and catalytic activity of the resulting metal complex.
Although direct research on Schiff base ligands derived specifically from Benzenemethanamine, N-butyl-2,4-dichloro- is limited, the broader field of Schiff base catalysis provides a strong indication of its potential. ekb.egmdpi.comresearchgate.net These tailored ligands can be applied in reactions such as oxidation, reduction, and carbon-carbon bond formation. The versatility in the choice of the carbonyl component and the metal center allows for the fine-tuning of the catalyst's properties for specific applications.
Precursors for Polymeric Materials and Surface Coatings
The bifunctional nature of aromatic amines makes them suitable monomers for the synthesis of polymers such as polyamides and polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. While research has been conducted on novel aromatic polyamides and polyimides derived from other diamine monomers, the principles can be extended to derivatives of Benzenemethanamine, N-butyl-2,4-dichloro-. ntu.edu.tw
To be utilized as a polymer precursor, the Benzenemethanamine, N-butyl-2,4-dichloro- core would need to be further functionalized to introduce a second reactive group, such as a carboxylic acid or another amine, to enable polymerization. The resulting polymers would incorporate the dichlorinated aromatic ring into the polymer backbone, which could impart properties such as flame retardancy and altered solubility. The N-butyl group would act as a pendent chain, potentially increasing the solubility and processability of the polymer.
Development as Analytical Reagents and Derivatization Agents
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability and separation of analytes. jfda-online.comresearchgate.netlibretexts.orgpsu.edu Chemical reagents are used to convert the analyte into a derivative with more favorable properties for analysis. jfda-online.com
Benzenemethanamine, N-butyl-2,4-dichloro- possesses characteristics that could make it a useful derivatizing agent. For instance, its reaction with acidic functional groups in analytes could introduce a UV-absorbing or fluorescent tag, thereby improving their detection by UV or fluorescence detectors in HPLC. The presence of chlorine atoms could also make the derivatives suitable for detection by an electron capture detector (ECD) in GC, which is highly sensitive to halogenated compounds.
The general principle involves the reaction of the amine group of Benzenemethanamine, N-butyl-2,4-dichloro- with a complementary functional group on the target analyte, such as a carboxylic acid or an activated ester. This reaction would form a stable amide bond, covalently linking the derivatizing agent to the analyte. While specific applications of this compound as a derivatization reagent are yet to be widely reported, the known reactivity of amines and the principles of analytical derivatization support this potential application. psu.edu
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to Benzenemethanamine, N-butyl-2,4-dichloro-. A critical area of investigation involves the exploration of greener solvents, catalysts, and reaction conditions to minimize the environmental footprint of its synthesis.
Key research objectives in this area include:
Catalytic C-N Bond Formation: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) to replace traditional palladium- or rhodium-based catalysts for the N-alkylation of 2,4-dichlorobenzylamine (B146540) with a butyl group source. This approach aims to reduce cost and toxicity.
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of the target molecule. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
Biocatalytic Approaches: Exploring the potential of enzymes, such as transaminases or reductive aminases, to catalyze the synthesis. Biocatalysis can offer high selectivity under mild reaction conditions, significantly improving the sustainability of the process.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Catalyst design, reaction optimization, mechanistic studies. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Reactor design, optimization of flow parameters, integration with downstream processing. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening and engineering, process development, substrate scope expansion. |
Exploration of Advanced Derivatization for Enhanced Chemical Functionality
Systematic derivatization of Benzenemethanamine, N-butyl-2,4-dichloro- can lead to the discovery of new compounds with tailored properties and enhanced functionalities. Future efforts should focus on strategic modifications of the molecular scaffold to explore its structure-activity relationships.
Promising derivatization strategies include:
Modification of the Aromatic Ring: Introducing or altering substituents on the 2,4-dichlorophenyl ring to modulate electronic properties, lipophilicity, and steric hindrance. This could involve selective fluorination, methylation, or methoxylation.
Functionalization of the N-butyl Group: Introducing functional groups onto the butyl chain to enable further chemical transformations or to impart specific properties, such as increased water solubility or the ability to coordinate with metal ions.
Synthesis of Triazine Derivatives: Investigating the reaction of Benzenemethanamine, N-butyl-2,4-dichloro- with cyanuric chloride to produce novel triazine-based compounds. Such derivatives have potential applications in various fields due to the versatile chemistry of the triazine core nih.gov.
In-Depth Mechanistic Investigations of Key Transformation Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of Benzenemethanamine, N-butyl-2,4-dichloro- is fundamental for process optimization and the rational design of new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Areas for mechanistic investigation include:
Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies of the SNAr reactions involving the 2,4-dichlorophenyl ring can provide insights into the role of the solvent, base, and temperature on reaction rates and regioselectivity. The kinetic profile of SNAr reactions can be complex, and understanding the distribution of reactants and the intrinsic reaction rates is crucial researchgate.net.
Reductive Amination Pathways: If synthesized via reductive amination of 2,4-dichlorobenzaldehyde (B42875) with n-butylamine, detailed studies are needed to understand the intermediates and transition states involved. This knowledge can be used to control selectivity and minimize side-product formation.
Degradation Pathways: Investigating the chemical and photochemical degradation pathways of the compound is essential for assessing its environmental persistence. Studies on the degradation of related benzylamines during chlorination have shown that the dominant reaction pathways involve chlorine transfer to the nitrogen atom, followed by elimination and hydrolysis rsc.orgrsc.org.
Advanced Computational Modeling for Predictive Chemistry and Design
In silico methods are powerful tools for accelerating chemical research and development. Advanced computational modeling can provide valuable insights into the properties and reactivity of Benzenemethanamine, N-butyl-2,4-dichloro- and its derivatives, guiding experimental efforts.
Future computational studies should focus on:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate molecular properties such as electronic structure, bond energies, and spectroscopic signatures. These calculations can aid in the interpretation of experimental data and predict the reactivity of the molecule nih.govresearchgate.net.
Molecular Docking Simulations: If the compound or its derivatives are being investigated for biological activity, molecular docking studies can predict their binding affinity and orientation within the active site of a target protein. This can guide the design of more potent and selective analogs nih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of derivatives with their observed chemical or biological activity. These models can be used to predict the properties of novel, unsynthesized compounds.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Molecular geometry, vibrational frequencies, reaction energies. |
| Molecular Docking | Prediction of protein-ligand interactions. | Binding affinity, binding mode, interaction patterns. |
| QSAR Modeling | Correlation of chemical structure with activity. | Biological activity, toxicity, physicochemical properties. |
Strategies for Environmental Remediation of Chlorinated Amine Compounds
The presence of chlorinated aromatic amines in the environment is a significant concern due to their potential toxicity and persistence nih.govacs.orgnih.gov. Research into effective remediation strategies for compounds like Benzenemethanamine, N-butyl-2,4-dichloro- is therefore of paramount importance.
Future remediation research should explore:
Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton and photo-Fenton processes, and UV/H2O2 treatment, for the degradation of this compound in water. These methods generate highly reactive hydroxyl radicals that can mineralize organic pollutants acs.org.
Bioremediation: Identifying and characterizing microorganisms capable of degrading chlorinated amines. Studies have shown that certain bacteria can utilize related compounds as a source of carbon and nitrogen nih.govub.edu. Research could focus on isolating such organisms from contaminated sites and optimizing conditions for their growth and degradative activity.
Adsorption on Novel Materials: Developing and testing novel adsorbent materials, such as hyper-cross-linked polymers or modified activated carbons, for the efficient removal of chlorinated amines from contaminated water sources. The high surface area and tunable surface chemistry of these materials make them promising candidates for this application acs.org.
Q & A
Q. Table 1: Comparison of Analytical Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | , DEPT, COSY |
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
| X-ray | Absolute configuration | SHELXL refinement |
Basic: How can synthesis protocols for Benzenemethanamine, N-butyl-2,4-dichloro- be optimized?
Answer:
Optimization strategies:
- Reagent Selection : Use Buchwald-Hartwig amination for efficient N-alkylation under palladium catalysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of N-butylamine to 2,4-dichlorobenzyl chloride).
- Safety : Adhere to GHS guidelines for handling chlorinated intermediates .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., ambiguous NOE signals or conflicting NMR shifts) can be addressed by:
- Cross-Validation : Combine -NMR, HSQC, and HMBC to assign quaternary carbons and long-range couplings.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Crystallographic Refinement : Resolve steric or electronic ambiguities via SHELXL, which handles twinning and high-resolution data .
Advanced: What experimental design is recommended to evaluate the compound’s stability under varying conditions?
Answer:
Design a forced degradation study:
- Conditions : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) environments.
- Analysis : Use stability-indicating HPLC (e.g., C18 column, 220 nm) to quantify degradation products. LC-MS can identify major breakdown pathways .
- Kinetics : Apply Arrhenius equations to predict shelf-life under ambient conditions.
Basic: What safety protocols are critical for handling Benzenemethanamine, N-butyl-2,4-dichloro-?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (per GHS guidelines) .
Advanced: How can degradation products be systematically identified in long-term studies?
Answer:
- LC-HRMS : High-resolution mass spectrometry (e.g., Q-TOF) to detect exact masses of degradation byproducts.
- Isolation : Semi-preparative HPLC to collect fractions for NMR analysis.
- Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity of major degradants, referencing IARC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
